4-Chloro-5-formylpicolinonitrile
Description
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
4-chloro-5-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-1-6(2-9)10-3-5(7)4-11/h1,3-4H |
InChI Key |
WCJNDLWOJMRVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Isoxazolopyridine Formation and N–O Bond Cleavage Method
This method, reported in detail by researchers in 2018, involves the synthesis of 3-hydroxy-4-substituted picolinonitriles via a sequence of isoxazolopyridine formation followed by base-mediated N–O bond cleavage. While the original focus was on 3-hydroxy-4-substituted derivatives, the methodology provides a framework adaptable for the preparation of 4-chloro-5-formylpicolinonitrile by suitable choice of substituents.
- Step 1: Formation of 4-propargylaminoisoxazole derivatives as precursors.
- Step 2: Gold-catalyzed cyclization with N-phenylbenzaldimine in 1,2-dichloroethane under argon atmosphere at 60 °C for 3 hours, yielding isoxazolopyridine intermediates.
- Step 3: Treatment with potassium carbonate (K₂CO₃) in dry methanol at 60 °C for 30 minutes to induce N–O bond cleavage, generating 4-substituted 3-hydroxypicolinonitriles.
- Step 4: Isolation by acid quenching, extraction with ethyl acetate, drying, and solvent removal under reduced pressure.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) |
|---|---|---|---|---|
| Isoxazolopyridine formation | JohnPhos AuCl (0.05 equiv), AgSbF₆ (0.05 equiv), N-phenylbenzaldimine, 1,2-dichloroethane, argon atmosphere | 60 °C | 3 hours | Not specified |
| N–O bond cleavage | K₂CO₃ (1.5 equiv), dry MeOH | 60 °C | 30 min | 56–92 (varies by substrate) |
Example Yields from Related Compounds:
| Compound | Procedure A Yield (%) | Procedure B (One-pot) Yield (%) |
|---|---|---|
| 3-Hydroxy-4-phenylpicolinonitrile | 92 | 67 |
| 3-Hydroxy-4-methylpicolinonitrile | 83 | 56 |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 84 | 57 |
These yields demonstrate the efficiency of the two-step or one-pot procedures for related 4-substituted picolinonitriles, suggesting potential for adaptation to this compound synthesis.
Stepwise Functional Group Transformation from 4-Chloropyridine Precursors
While direct literature on this compound synthesis is limited, classical organic synthesis approaches suggest the following plausible pathway:
- Starting Material: 4-Chloropicolinonitrile or 4-chloropyridine derivatives.
- Step 1: Selective formylation at the 5-position of the pyridine ring, typically via directed ortho-metalation (DoM) or electrophilic substitution using reagents like DMF (dimethylformamide) in the presence of strong bases (e.g., n-butyllithium).
- Step 2: Purification and isolation of this compound.
This approach requires careful control of reaction conditions to avoid side reactions such as over-lithiation or substitution at undesired positions. The presence of the chloro substituent can direct lithiation ortho to itself, facilitating regioselective formylation.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Ortho-lithiation | n-Butyllithium, THF | -78 °C | 1–2 hours | Inert atmosphere required |
| Formylation | DMF | -78 °C to 0 °C | 1 hour | Quench with aqueous acid |
| Work-up | Acidic quench, extraction, purification | Room temp | Variable | Column chromatography or recrystallization |
This method aligns with established protocols for functionalizing pyridine rings and is supported by literature on picolinonitrile derivatives.
Comparative Analysis of Methods
| Feature | Isoxazolopyridine/N–O Cleavage Method | Stepwise Ortho-Lithiation/Formylation Method |
|---|---|---|
| Starting Materials | 4-Propargylaminoisoxazole derivatives | 4-Chloropyridine or 4-chloropicolinonitrile |
| Reaction Complexity | Multi-step, requires gold catalysis | Two-step, requires strong base and low temp |
| Regioselectivity | High, controlled by cyclization step | High, directed by chloro substituent |
| Yield | Moderate to high (56–92%) | Variable, depends on lithiation efficiency |
| Scalability | Moderate, sensitive to catalyst and conditions | High, classical organic synthesis approach |
| Equipment/Conditions | Requires inert atmosphere, sealed vial | Requires low temperature and inert atmosphere |
Summary of Research Discoveries
- The isoxazolopyridine formation followed by N–O bond cleavage provides a novel, efficient synthetic route to 4-substituted picolinonitriles with good yields and functional group tolerance.
- Ortho-lithiation of 4-chloropyridine derivatives followed by formylation is a classical and reliable method for introducing the formyl group at the 5-position, leveraging the directing effect of the chloro substituent.
- The choice between methods depends on availability of starting materials, desired scale, and equipment.
- No direct, single-step synthesis of this compound is reported; however, combining these strategies or modifying conditions can yield the target compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-formylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-5-carboxypicolinonitrile.
Reduction: 4-Chloro-5-hydroxymethylpicolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-formylpicolinonitrile depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl and chloro groups, which can undergo nucleophilic attack. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Chloro-5-formylpicolinonitrile with structurally related compounds from the evidence, focusing on substituent effects, applications, and reactivity.
Structural and Electronic Comparisons
- Formyl vs. Fluorine/Chlorine: The formyl group in this compound is a stronger EWG than fluorine or chlorine, increasing electrophilicity at the 5-position. This enhances reactivity in nucleophilic aromatic substitution (NAS) or condensation reactions compared to 4-Chloro-5-fluoropicolinonitrile .
- Nitrile Positioning: Unlike 4,5-Dichlorophthalonitrile (nitriles at 1,2-positions on benzene), the nitrile in picolinonitrile derivatives resides on a pyridine ring, introducing nitrogen’s electron-withdrawing inductive effect. This difference may alter coordination chemistry and catalytic applications .
- Methyl vs. Formyl : Methyl in 4-Chloro-5-fluoro-2-methylpyridine is electron-donating, increasing steric hindrance and lipophilicity. In contrast, formyl improves solubility in polar solvents and offers a reactive site for further functionalization (e.g., hydrazone formation) .
Research Findings and Limitations
While direct data on this compound is absent in the provided evidence, extrapolation from analogs reveals:
Electronic Tuning : EWGs like formyl and chlorine synergistically activate the pyridine ring for heterocyclic diversification, critical in drug discovery.
Application Gaps: Fluorinated analogs (e.g., 4-Chloro-5-fluoropicolinonitrile) prioritize halogen bonding in medicinal chemistry, whereas formyl derivatives may excel in covalent inhibitor design or polymer precursors.
Synthetic Challenges : Steric hindrance from substituents (e.g., methyl in 4-Chloro-5-fluoro-2-methylpyridine) may limit reactivity compared to formyl’s versatile carbonyl chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
